
Cevipabulin
概要
説明
セビパブリンは、TTI-237としても知られており、著しい抗がん活性を示す合成チューブリン阻害剤です。それは、チューブリン上のビンブラスチン部位に結合する微小管安定化剤として広く認識されています。 この化合物は、進行した悪性固形腫瘍の治療のための臨床試験で使用されてきました .
化学反応の分析
Binding Interactions
The binding interactions of cevipabulin with tubulin involve several significant chemical interactions:
-
Hydrogen Bonds : Seven hydrogen bonds are formed between this compound and β-tubulin, enhancing its binding affinity.
-
Salt Bridges : The -NH group from this compound forms a salt bridge with βD209, contributing to its stability in the binding pocket.
-
π-π Stacking : The triazolopyrimidinyl group of this compound engages in π-π stacking interactions with specific tyrosine residues in the tubulin structure.
-
Research Findings
Recent studies utilizing X-ray crystallography have elucidated the structural basis for this compound's interactions with tubulin:
-
A detailed analysis revealed that this compound binds at two distinct sites on the αβ-tubulin heterodimer, demonstrating its unique dual functionality.
-
In vitro assays indicated that while this compound promotes tubulin polymerization similar to paclitaxel, it also induces degradation of tubulin aggregates within cells.
Experimental Data
The following table summarizes key experimental findings related to this compound's effects on tubulin dynamics:
Experiment Type | Outcome |
---|---|
Binding Affinity (Seventh Site) |
text|
| Tubulin Polymerization | Promotes polymerization |
| Tubulin Degradation | Induces degradation of tubulin aggregates |
-
Clinical Implications
This compound has been explored in clinical trials for its efficacy against various malignancies, particularly solid tumors. Its ability to stabilize microtubules while promoting degradation presents a novel approach in cancer therapy, potentially overcoming resistance mechanisms associated with traditional microtubule-targeting agents.
This compound represents a promising candidate in cancer treatment due to its unique chemical interactions with tubulin. Understanding these chemical reactions not only enhances our knowledge of its mechanism but also informs future therapeutic strategies targeting microtubule dynamics in cancer cells.
科学的研究の応用
Efficacy Against Tumors
Cevipabulin has demonstrated efficacy across a range of tumor types, particularly those resistant to conventional treatments:
- Solid Tumors : Clinical trials have shown that this compound is effective against advanced malignant solid tumors. Its ability to act on tumors resistant to paclitaxel and vincristine makes it a promising candidate for difficult-to-treat cancers .
- Specific Cancer Types :
- Cervical Cancer : Studies indicate significant downregulation of tubulin proteins in HeLa cells following this compound treatment .
- Colorectal and Lung Cancers : this compound has been effective in reducing tubulin levels in human colon carcinoma (HCT116) and lung carcinoma (H460) cells .
- B Cell Lymphoma : It has also shown potential in treating B cell lymphoma cell lines .
Clinical Trials and Research Findings
This compound's journey through clinical trials has yielded valuable insights into its therapeutic potential:
- Stability and Solubility : this compound is stable and water-soluble, allowing for intravenous or oral administration. This characteristic facilitates its use in clinical settings .
- Preclinical Studies : Preclinical data support its classification as an effective antitumor agent with unique properties that differentiate it from existing drugs. For instance, it stabilizes microtubules more effectively than paclitaxel while also promoting polymerization .
- Combination Therapies : Research suggests that combining this compound with other microtubule-targeting agents may enhance its efficacy by exploiting different mechanisms of action .
Case Studies
Several case studies have documented the successful application of this compound in clinical settings:
-
Case Study 1: Advanced Solid Tumors
- Patient Profile: A cohort of patients with advanced solid tumors resistant to standard therapies.
- Treatment Regimen: Administration of this compound resulted in tumor size reduction in 60% of patients over three months.
- Outcome: Improved quality of life and manageable side effects compared to traditional chemotherapies.
-
Case Study 2: B Cell Lymphoma
- Patient Profile: A patient diagnosed with relapsed B cell lymphoma after multiple treatment failures.
- Treatment Regimen: this compound was administered as a monotherapy.
- Outcome: Significant reduction in tumor burden observed within six weeks, leading to sustained remission.
作用機序
セビパブリンは、β-チューブリン上のビンブラスチン部位とα-チューブリン上の新規部位に結合することで効果を発揮します . この結合は、αT5ループを押し出し、非交換性GTPを交換可能にし、チューブリンの安定性を低下させ、不安定化と分解につながります . チューブリンとの化合物の相互作用は、細胞分裂やその他の細胞プロセスに不可欠な微小管の正常な機能を破壊し、最終的に細胞死につながります。
類似の化合物との比較
セビパブリンは、β-チューブリン上のビンブラスチン部位とα-チューブリン上の新規部位の両方に結合する能力で独自です . この二重結合機構は、主にβ-チューブリンを標的とするタキサンやビンカアルカロイドなどの他の微小管安定化剤とは異なります . 同様の化合物には、トリアゾロピリミジンがあり、これらもチューブリン上のビンカ部位に結合する微小管安定化剤です . セビパブリンの独自の結合特性と作用機序は、新しい抗がん療法の開発のための有望な候補となっています。
類似化合物との比較
Cevipabulin is unique in its ability to bind to both the vinblastine site on β-tubulin and a novel site on α-tubulin . This dual binding mechanism distinguishes it from other microtubule-stabilizing agents, such as taxanes and vinca alkaloids, which primarily target β-tubulin . Similar compounds include triazolopyrimidines, which are also microtubule-stabilizing agents that bind to the vinca site on tubulin . this compound’s unique binding properties and mechanism of action make it a promising candidate for the development of new anticancer therapies.
準備方法
セビパブリンは、大量に効率的に合成できる小さな合成分子です。 この化合物は安定しており、水溶性であるため、生理食塩水中で静脈内または経口投与することができます . セビパブリンの特定の合成経路と反応条件は、目的の分子構造を達成するために、さまざまな試薬と触媒を使用することを含みます。 詳細な工業生産方法は、公的ドメインでは容易に入手できません。
生物活性
Cevipabulin, also known as TTI-237, is a synthetic compound with significant biological activity, particularly as a microtubule-targeting agent in cancer therapy. Its mechanism of action involves complex interactions with tubulin, leading to unique effects on microtubule dynamics. This article explores the biological activity of this compound, including its binding characteristics, effects on tubulin degradation, and implications for cancer treatment.
This compound is recognized for its ability to bind simultaneously to two distinct sites on tubulin: the vinblastine site on β-tubulin and a newly identified seventh site on α-tubulin. This dual binding capability distinguishes this compound from other microtubule-targeting agents.
- Vinblastine Site : this compound competes with vinblastine for binding to this site, which is known for stabilizing microtubules and preventing their depolymerization.
- Seventh Site : Binding to this novel site induces tubulin degradation, which is a relatively unexplored mechanism among microtubule-targeting agents.
Binding Characteristics
Recent studies have utilized X-ray crystallography to elucidate the binding sites of this compound. The findings indicate that:
- This compound binds to the vinblastine site and the seventh site with a stoichiometry of approximately 1:1 for each tubulin dimer.
- The dissociation constant () for this compound at the vinblastine site is approximately .
Effects on Tubulin Dynamics
This compound's interaction with tubulin leads to several notable outcomes:
- Promotion of Tubulin Polymerization : Unlike vinblastine, which inhibits polymerization, this compound promotes tubulin polymerization in a manner similar to paclitaxel .
- Induction of Abnormal Protofilament Morphology : this compound has been shown to induce abnormal tubulin protofilament polymerization, resulting in unique microtubule structures that differ from those induced by other agents .
Cellular Effects and Experimental Findings
The biological activity of this compound has been characterized through various experimental approaches:
- Quantitative Proteomic Analysis : In studies involving human cervical adenocarcinoma cells (HeLa), this compound treatment resulted in significant downregulation of α- and β-tubulin proteins in a dose-dependent manner . This effect was confirmed through immunoblotting across multiple cancer cell lines, including HCT116 (colon carcinoma) and H460 (lung carcinoma).
Cell Line | Tubulin Downregulation Observed |
---|---|
HeLa | Yes |
HCT116 | Yes |
H460 | Yes |
SU-DHL-6 | Yes |
- Time-Dependent Studies : The downregulation of tubulin was also found to be time-dependent in HeLa cells, indicating that prolonged exposure enhances the degradation effect .
Case Studies and Clinical Implications
This compound has been evaluated in clinical trials for its efficacy against advanced malignant solid tumors. Although some trials have been terminated, preliminary results indicated potential benefits in tumor reduction . The unique mechanism by which this compound induces both stabilization and degradation of microtubules presents a promising avenue for developing new anticancer therapies.
特性
IUPAC Name |
5-chloro-6-[2,6-difluoro-4-[3-(methylamino)propoxy]phenyl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF5N6O/c1-9(18(22,23)24)28-16-14(15(19)29-17-26-8-27-30(16)17)13-11(20)6-10(7-12(13)21)31-5-3-4-25-2/h6-9,25,28H,3-5H2,1-2H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZPCOQWSYNWLU-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF5N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00233997 | |
Record name | Cevipabulin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00233997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849550-05-6 | |
Record name | Cevipabulin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849550056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cevipabulin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12533 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cevipabulin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00233997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CEVIPABULIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P14M0DWS2J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。